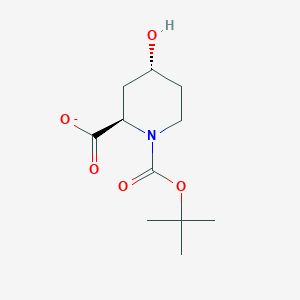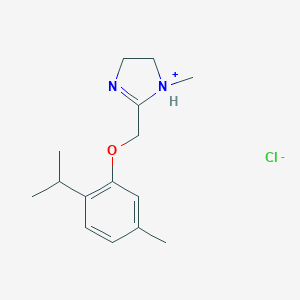
(2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is also known as Boc-D-4-hydroxypiperic acid and is a derivative of piperidine.
Mécanisme D'action
The mechanism of action of (2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of certain cellular components, such as DNA and proteins. This, in turn, leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate have been extensively studied. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using (2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on (2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate. One of the directions is to further investigate its mechanism of action and identify its molecular targets. This will help in the development of more effective drugs based on this compound. Another direction is to optimize its synthesis and improve its solubility in aqueous solutions. This will enhance its bioavailability and efficacy in vivo. Additionally, further studies are needed to evaluate its safety and toxicity in animal models before it can be tested in clinical trials.
In conclusion, (2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate is a promising compound with potential applications in drug development. Its antitumor, anti-inflammatory, and antiviral activities make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and evaluate its safety and toxicity in animal models.
Méthodes De Synthèse
The synthesis of (2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate involves the reaction between Boc-D-pyroglutamic acid and 4-hydroxypiperidine. The reaction is carried out in the presence of a coupling agent, such as HATU or DIC, and a base, such as DIPEA or TEA. The reaction yields the desired product, which is then purified using column chromatography.
Applications De Recherche Scientifique
(2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate has been extensively studied for its potential applications in drug development. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting their growth.
Propriétés
Numéro CAS |
441044-16-2 |
|---|---|
Nom du produit |
(2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate |
Formule moléculaire |
C18H28N2O5 |
Poids moléculaire |
244.26 g/mol |
Nom IUPAC |
(2R,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/p-1/t7-,8-/m1/s1 |
Clé InChI |
GCAZZUFIDGXTDA-HTQZYQBOSA-M |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@H](C[C@@H]1C(=O)[O-])O |
SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)[O-])O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)[O-])O |
Synonymes |
(2R,4R)-BOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID BENZYLAMINE SALT; (2R,4R)-N-BOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID BENZYLAMINE SALT; (2R,4R)-N-BOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID BENZYLAMINE SALT, 95%, 98% EE; (2R,4R)-N-BOC-4-Hydroxypiperidin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(1S,3R,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-[(E,2R)-6-hydroxy-5,5,6-trimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B8334.png)
